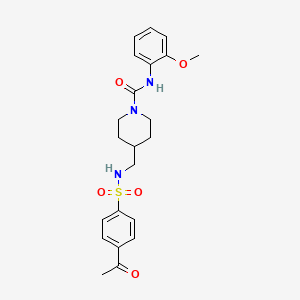

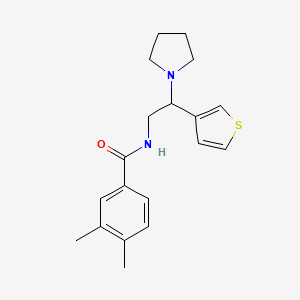

4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.

BenchChem offers high-quality 4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-Acetylcholinesterase Activity

Research on piperidine derivatives, including those structurally related to 4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, has shown significant anti-acetylcholinesterase (anti-AChE) activity. These compounds have been evaluated for their potential in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. One study found that specific piperidine derivatives exhibited potent inhibitory effects on AChE, suggesting their potential as therapeutic agents for neurodegenerative diseases (Sugimoto et al., 1990).

Serotonin Receptor Agonism

Another area of research focuses on benzamide derivatives of piperidine, investigating their roles as selective serotonin 4 (5-HT4) receptor agonists. These studies aim to explore the compounds' effects on gastrointestinal motility, highlighting their potential as prokinetic agents with fewer side effects derived from 5-HT3 and dopamine D2 receptor-binding affinity. This research could lead to novel treatments for gastrointestinal disorders by enhancing gastric emptying and defecation (Sonda et al., 2004).

Herbicidal Activity

Triazolopyrimidine sulfonanilide compounds, which share structural motifs with 4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, have been explored for their herbicidal activity. These compounds act as inhibitors of acetohydroxyacid synthase, a key enzyme in the biosynthesis of branched-chain amino acids in plants. The development of new compounds in this class aims to produce herbicides with high efficacy and faster degradation rates in soil, providing sustainable agricultural solutions (Chen et al., 2009).

Antimicrobial and Anti-inflammatory Agents

Sulfonamides, including those derived from piperidine compounds, have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds are of interest for their potential to treat infections and inflammatory conditions. The structural elucidation and biological evaluation of these new sulfonamide drugs contribute to the development of novel therapeutic agents with potential applications in human health (Hussain et al., 2022).

Propiedades

IUPAC Name |

4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-16(26)18-7-9-19(10-8-18)31(28,29)23-15-17-11-13-25(14-12-17)22(27)24-20-5-3-4-6-21(20)30-2/h3-10,17,23H,11-15H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBRMJHSDGWZHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B2606548.png)

![7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2606550.png)

![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]prop-2-ynamide](/img/structure/B2606553.png)

![Benzenamine, 3-[4-[[1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl]methyl]-1-piperazinyl]-](/img/structure/B2606554.png)

![4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2606558.png)

![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2606560.png)

![ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2606564.png)

![N-(4-fluorobenzyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2606570.png)